![molecular formula C11H9BrN2O B2697731 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine CAS No. 2089873-43-6](/img/structure/B2697731.png)
4-Bromo-2-(pyridin-3-ylmethoxy)pyridine
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Overview
Description
4-Bromo-2-(pyridin-3-ylmethoxy)pyridine, also known as 4-BPPM, is an organic compound with a molecular formula of C10H9BrN2O. It is a colorless solid that is soluble in organic solvents and has a variety of applications in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Anti-Tubercular Agents
“4-Bromo-2-(pyridin-3-ylmethoxy)pyridine” is used in the design and synthesis of potent anti-tubercular agents. These agents are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compounds derived from “4-Bromo-2-(pyridin-3-ylmethoxy)pyridine” have shown significant activity against Mycobacterium tuberculosis with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Biomedical Applications
The compound “4-Bromo-2-(pyridin-3-ylmethoxy)pyridine” has potential biomedical applications. It is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which have been used for a wide range of biological targets .
Synthesis of N-(pyridin-2-yl)amides
“4-Bromo-2-(pyridin-3-ylmethoxy)pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-(pyridin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZXJQYNABBAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyridin-3-ylmethoxy)pyridine |
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